molecular formula C21H23N3O3S3 B2533800 N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1103962-11-3

N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2533800
CAS No.: 1103962-11-3
M. Wt: 461.61
InChI Key: CLYXUYOBYMQMJJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a synthetic compound designed for research applications, integrating multiple pharmaceutically active motifs into a single molecule. Its structure features a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This core is linked via a methylene group to a butanamide chain that incorporates a methylsulfanyl (S-CH3) group and a sulfonamide functionality. The sulfonamide group is further modified with an (E)-styryl (trans-2-phenylethenyl) moiety, a structure known to influence molecular conformation and interactions . The primary research value of this compound lies in its potential as a multi-targeted agent for biochemical and pharmacological investigation. Benzothiazole derivatives are frequently explored for their antidiabetic properties, with some analogs demonstrating significant potential as alpha-glucosidase inhibitors, a mechanism for managing type II diabetes . Furthermore, the presence of the sulfonamide group suggests potential as a precursor or intermediate in organic synthesis. β-keto-sulfones and related structures are important intermediates for various reactions, including Michael and Knoevenagel reactions, and are used in the preparation of chalcones, vinyl sulfones, and other complex molecules . Researchers may also investigate its mechanism of action involving potential hydrogen bonding, pi-pi stacking, and pi-alkyl interactions with biological targets, as suggested by docking studies on similar benzothiazole-containing compounds . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-28-13-11-18(24-30(26,27)14-12-16-7-3-2-4-8-16)21(25)22-15-20-23-17-9-5-6-10-19(17)29-20/h2-10,12,14,18,24H,11,13,15H2,1H3,(H,22,25)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXUYOBYMQMJJ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key analogues and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents
Target Compound - C₂₀H₂₁N₃O₂S₃ Benzothiazol-2-ylmethyl, methylsulfanyl, (E)-styrenesulfonylamino
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 328015-35-6 C₁₅H₁₉N₃O₃S₂ Thiazol-2-yl, p-toluenesulfonyl (methylphenylsulfonyl), methylsulfonamide
4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide 756867-67-1 C₁₄H₁₃N₃OS₃ Benzothiazol-2-ylsulfanyl, thiazol-2-yl
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide 923478-73-3 C₂₁H₂₁N₃O₃S₂ Benzofuran-thiazol hybrid, benzylsulfonyl

Key Observations:

  • Benzothiazole vs.
  • Sulfanyl vs. Sulfonyl: The methylsulfanyl group in the target increases lipophilicity (logP ~3.2 estimated) versus the sulfonyl groups in and , which may enhance solubility but reduce membrane permeability.
  • Styrenesulfonylamino Uniqueness: The (E)-styrenesulfonylamino group (shared partially with ) introduces conformational rigidity and π-conjugation, absent in and . This motif is linked to enhanced selectivity in kinase inhibitors .

Physicochemical and Electronic Properties

  • Polarity: The target’s sulfonamide and styrenyl groups increase polarity compared to ’s sulfanyl-thiazol hybrid. However, the methylsulfanyl group balances this with moderate hydrophobicity.
  • Hydrogen Bonding: The sulfonamide in the target and acts as a hydrogen bond acceptor, contrasting with the sulfanyl group in , which lacks this capability.

Computational and Crystallographic Insights

  • Structural Validation: Tools like SHELX and Mercury CSD enable precise comparison of torsion angles and packing motifs. For example, the target’s styrenyl group likely adopts a planar conformation, validated via ORTEP-3 .
  • Intermolecular Interactions: Mercury’s Materials Module reveals that the target’s benzothiazole forms stronger π-stacking than ’s thiazole, while ’s sulfanyl group participates in S···S interactions.

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